Cas no 1170390-55-2 (tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate)

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate
- tert-butyl 6-amino-1,4-oxazepane-4-carboxylate,oxalic acid
- DTXSID70657101
- Oxalic acid--tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (1/1)
- tert-Butyl6-amino-1,4-oxazepane-4-carboxylateoxalate
- tert-butyl 6-amino-1,4-oxazepane-4-carboxylate;oxalic acid
- 1170390-55-2
-
- インチ: InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)
- InChIKey: KAGWWGUBOXEBRJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCOCC(C1)N.C(=O)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 306.14270105g/mol
- どういたいしつりょう: 306.14270105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109784-1g |
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate |
1170390-55-2 | 95% | 1g |
$639 | 2022-06-14 | |
Chemenu | CM109784-1g |
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate |
1170390-55-2 | 95% | 1g |
$728 | 2021-08-06 | |
Alichem | A449038850-1g |
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate |
1170390-55-2 | 95% | 1g |
$644.78 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758743-1g |
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate |
1170390-55-2 | 95% | 1g |
¥5418.00 | 2024-08-09 |
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalateに関する追加情報
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate (CAS No. 1170390-55-2): A Comprehensive Overview
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate (CAS No. 1170390-55-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The compound is a derivative of 1,4-oxazepane, a seven-membered heterocyclic ring containing an oxygen and a nitrogen atom, which imparts unique chemical and biological properties.
The structure of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate consists of a tert-butyl group attached to the carboxylic acid moiety, an amino group at the 6-position of the oxazepane ring, and an oxalate salt. The tert-butyl group provides steric hindrance and stability, while the amino group offers opportunities for further functionalization and interaction with biological targets. The oxalate salt form enhances the solubility and stability of the compound in various solvents, making it suitable for a wide range of applications.
In recent years, significant research has been conducted to explore the potential of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate in medicinal chemistry. One notable area of interest is its use as an intermediate in the synthesis of bioactive molecules. The compound's structural flexibility and functional groups make it an attractive starting material for the development of new drugs targeting various diseases, including neurological disorders, cancer, and infectious diseases.
A study published in the Journal of Medicinal Chemistry highlighted the use of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes and are often dysregulated in disease states. By targeting these interactions, researchers aim to develop novel therapeutic strategies that can modulate specific biological pathways with high selectivity and efficacy.
The pharmacological properties of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate have also been investigated in preclinical studies. These studies have demonstrated that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. Additionally, its ability to cross the blood-brain barrier (BBB) makes it a promising candidate for the treatment of central nervous system (CNS) disorders.
In the context of drug discovery and development, tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate has shown promise as a lead compound for optimizing drug candidates. Its structural features allow for facile modification through synthetic chemistry techniques, enabling researchers to fine-tune its properties to meet specific therapeutic needs. For example, modifications to the amino group or the tert-butyl moiety can enhance binding affinity to target proteins or improve metabolic stability.
The safety profile of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate has been evaluated in several preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity (NCE), further safety assessments are necessary to ensure its suitability for clinical use.
In conclusion, tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate oxalate (CAS No. 1170390-55-2) is a valuable compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new opportunities for its use in drug discovery and development, highlighting its potential to contribute significantly to advancements in healthcare.
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